molecular formula C15H25Cl2N3O B1150068 4-Pyridinecarboxylic acid, 2,6-bis(1-oxopropoxy)-, 5-chloro-2-((3-((3-(ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoyl)oxy)-4-pyridinyl ester

4-Pyridinecarboxylic acid, 2,6-bis(1-oxopropoxy)-, 5-chloro-2-((3-((3-(ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoyl)oxy)-4-pyridinyl ester

Cat. No. B1150068
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

Scientific Research Applications

Chemical Reactions and Synthesis

The derivative of 4-pyridinecarboxylic acid has been studied in various chemical reactions and synthetic processes. For instance, Ukrainets et al. (2007) described the reaction of related compounds with malononitrile, leading to specific pyrimidine derivatives. Such reactions are fundamental in heterocyclic chemistry, often used in the synthesis of complex organic compounds (Ukrainets et al., 2007).

Material Science and Polymer Research

In material science, derivatives of 4-pyridinecarboxylic acid play a crucial role. Wang et al. (2006) synthesized novel polyimides using a pyridine-containing aromatic dianhydride monomer, derived from related pyridine compounds. These polyimides displayed excellent thermal stability and mechanical properties, indicating potential applications in high-performance materials (Wang et al., 2006).

Pharmaceutical Research

Although specific information on the compound related to pharmaceutical applications is limited, related compounds have been explored. For example, Mosti et al. (1992) synthesized esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, demonstrating potential medicinal applications of pyridine derivatives (Mosti et al., 1992).

Antibacterial Agents

Pyridonecarboxylic acids, closely related to the compound , have been explored for their antibacterial properties. Egawa et al. (1984) synthesized and studied various pyridine derivatives for their effectiveness as antibacterial agents (Egawa et al., 1984).

Antimicrobial Applications

Al-Salahi et al. (2010) worked on synthesizing chiral macrocyclic or linear pyridine carboxamides from related pyridine compounds, showing antimicrobial potential (Al-Salahi et al., 2010).

properties

Molecular Formula

C15H25Cl2N3O

Appearance

Solid powder

Origin of Product

United States

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